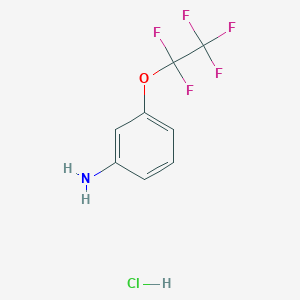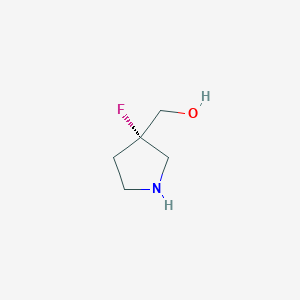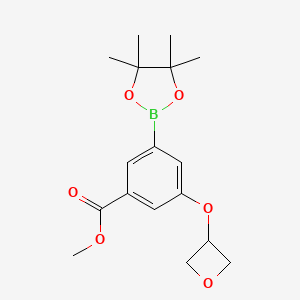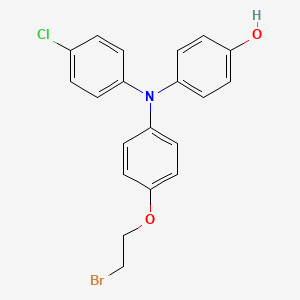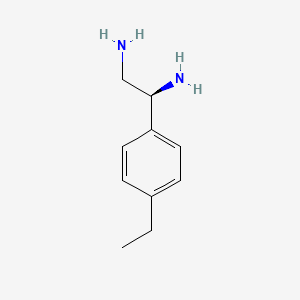![molecular formula C7H7BrN2 B15235440 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15235440.png)
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound that features a five-membered pyrrole ring fused to a six-membered pyridine ring This compound is part of the pyrrolopyridine family, known for its broad spectrum of pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be achieved through several methods. One efficient approach involves a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid solvent system . This method includes a consecutive Williamson-type reaction of the 2-chloromethyl group with an amine, followed by intramolecular cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of more complex fused ring systems.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Solvents: Ethanol, acetic acid, and acetonitrile are frequently used solvents.
Catalysts: Palladium and other transition metals can catalyze certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted derivatives, while cyclization can produce fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its analgesic, antidiabetic, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[3,4-b]quinolin-1-ones: These compounds share a similar fused ring structure but differ in the position and type of substituents.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.
Uniqueness
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Eigenschaften
Molekularformel |
C7H7BrN2 |
|---|---|
Molekulargewicht |
199.05 g/mol |
IUPAC-Name |
7-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H7BrN2/c8-7-4-10-2-5-1-9-3-6(5)7/h2,4,9H,1,3H2 |
InChI-Schlüssel |
FJPWUTNMEYUUDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=CC(=C2CN1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


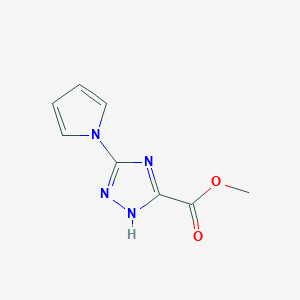
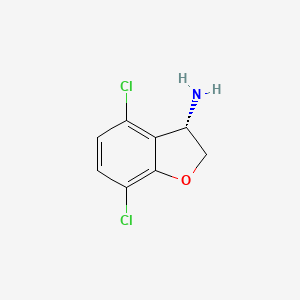


![tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15235391.png)

